molecular formula C24H24N2O3S B11364304 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B11364304
M. Wt: 420.5 g/mol
InChI Key: MXLASDHXKNQZAL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. Further research would be needed to uncover detailed synthetic procedures.
    • Industrial production methods may also be proprietary and not publicly disclosed.
  • Chemical Reactions Analysis

    • Without specific data, we can discuss potential reactions based on the functional groups present:

        Oxidation: The phenylethyl group could undergo oxidation to form a carboxylic acid.

        Substitution: The thiazine ring may participate in nucleophilic substitution reactions.

    • Common reagents and conditions would depend on the specific reactions, but typical oxidants and nucleophiles could be involved.
    • Major products would vary based on the reaction pathway.
  • Scientific Research Applications

    • Research applications of this compound span various fields:

        Medicine: Investigating its potential as a drug candidate due to its unique structure.

        Biology: Exploring its interactions with biological targets.

        Industry: Assessing its use in materials science or other industrial applications.

  • Mechanism of Action

    • Unfortunately, the specific mechanism of action remains elusive without further experimental data.
    • Molecular targets and pathways would require in-depth studies.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can explore related thiazine derivatives.
    • Highlighting the uniqueness of this compound would require a comparative analysis with structurally similar molecules.

    Remember that the lack of detailed information reflects the current state of available knowledge

    Properties

    Molecular Formula

    C24H24N2O3S

    Molecular Weight

    420.5 g/mol

    IUPAC Name

    2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-phenylethyl)acetamide

    InChI

    InChI=1S/C24H24N2O3S/c1-3-18-13-14-22-21(15-18)20-11-7-8-12-23(20)30(28,29)26(22)16-24(27)25-17(2)19-9-5-4-6-10-19/h4-15,17H,3,16H2,1-2H3,(H,25,27)

    InChI Key

    MXLASDHXKNQZAL-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC(C)C4=CC=CC=C4

    Origin of Product

    United States

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